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molecular formula C9H19NO2 B8440941 3-(2,2-Dimethyl-propylamino)-propionic acid methyl ester

3-(2,2-Dimethyl-propylamino)-propionic acid methyl ester

Cat. No. B8440941
M. Wt: 173.25 g/mol
InChI Key: YXTWLYIQWPFMTO-UHFFFAOYSA-N
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Patent
US08058269B2

Procedure details

A mixture of 1.5 g 2,2-Dimethyl-propionaldehyde, 2.18 g 3-Amino-propionic acid methyl ester and 50 ml MeOH was stirred at room temperature for 30 min. 1.5 g NaCNBH3 was added in small portion. The mixture was stirred for another 3 hrs. The solvent was removed in vacuum. 50 mL Water was added to the residue and the mixture was basified to PH10 by 1N NaOH. The solution was extracted by EtOAc (30 mL×3). The organic phase was washed by 20 mL water, dried over Na2SO4. Removed the solvent gave 0.66 g target molecule as clear oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])([CH3:5])[CH:3]=O.[CH3:7][O:8][C:9](=[O:13])[CH2:10][CH2:11][NH2:12].[BH3-]C#N.[Na+]>CO>[CH3:7][O:8][C:9](=[O:13])[CH2:10][CH2:11][NH:12][CH2:3][C:2]([CH3:6])([CH3:5])[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC(C=O)(C)C
Name
Quantity
2.18 g
Type
reactant
Smiles
COC(CCN)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for another 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuum
ADDITION
Type
ADDITION
Details
50 mL Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted by EtOAc (30 mL×3)
WASH
Type
WASH
Details
The organic phase was washed by 20 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removed the solvent
CUSTOM
Type
CUSTOM
Details
gave 0.66 g target molecule as clear oil

Outcomes

Product
Details
Reaction Time
30 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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